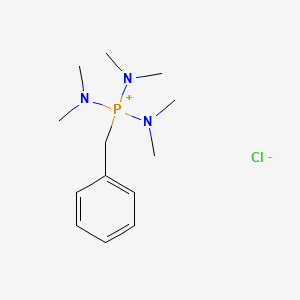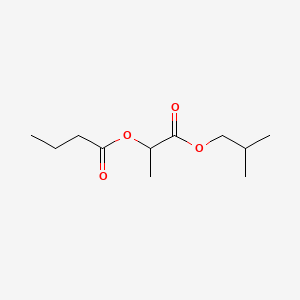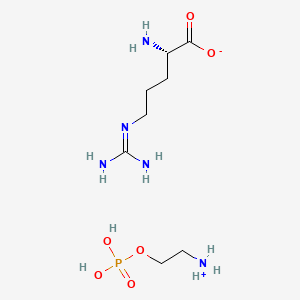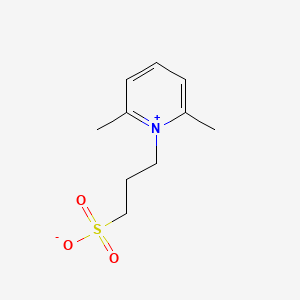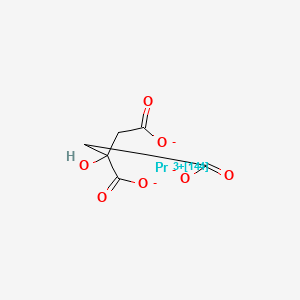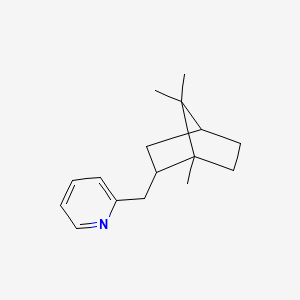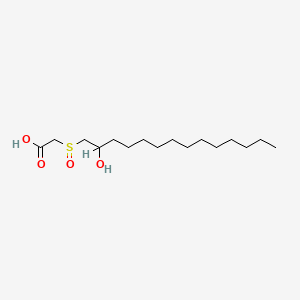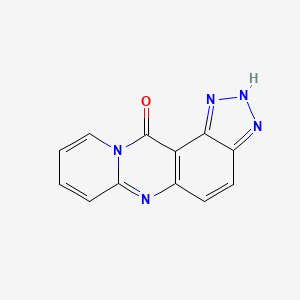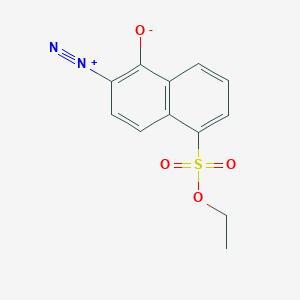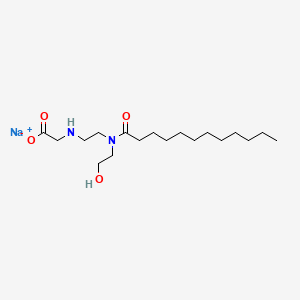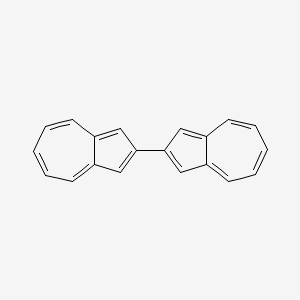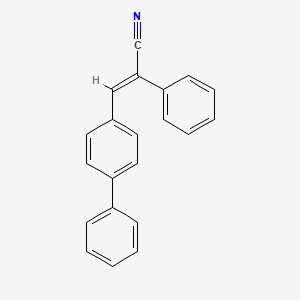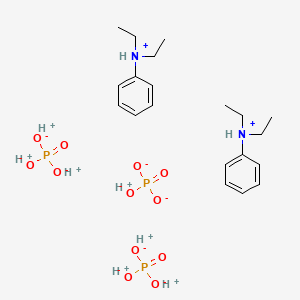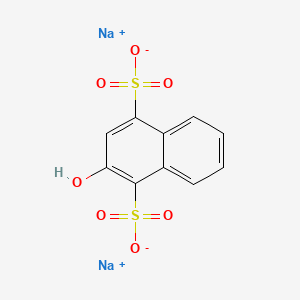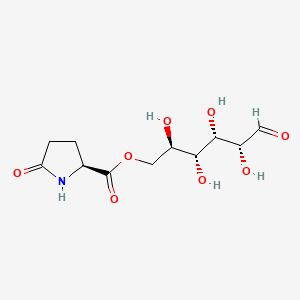
5-Oxo-L-proline, 6-ester with D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-proline, 6-ester with D-glucose: is a compound that combines the properties of 5-oxo-L-proline and D-glucose. This compound is known for its unique structure, which includes a five-membered ring and multiple functional groups such as ester, amide, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, 6-ester with D-glucose typically involves the esterification of 5-oxo-L-proline with D-glucose. This reaction can be carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide . The reaction is usually performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 5-oxo-L-proline.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted esters or amides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-oxo-L-proline, 6-ester with D-glucose is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is particularly interesting for its potential to modulate enzyme activity and influence cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-oxo-L-proline, 6-ester with D-glucose involves its interaction with specific molecular targets and pathways. The ester and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- DL-Proline, 5-oxo-
- L-Pyroglutamic acid
- DL-5-Oxoproline
Comparison: 5-Oxo-L-proline, 6-ester with D-glucose is unique due to its ester linkage with D-glucose, which imparts additional functional properties compared to its analogs. While similar compounds like DL-Proline, 5-oxo- and L-Pyroglutamic acid share the 5-oxo-L-proline core, the esterification with D-glucose enhances its solubility and potential for forming stable complexes .
Eigenschaften
CAS-Nummer |
93804-89-8 |
|---|---|
Molekularformel |
C11H17NO8 |
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c13-3-6(14)9(17)10(18)7(15)4-20-11(19)5-1-2-8(16)12-5/h3,5-7,9-10,14-15,17-18H,1-2,4H2,(H,12,16)/t5-,6-,7+,9+,10+/m0/s1 |
InChI-Schlüssel |
KXLRNESYBKIQEK-ZSAGQLGGSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCC(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


